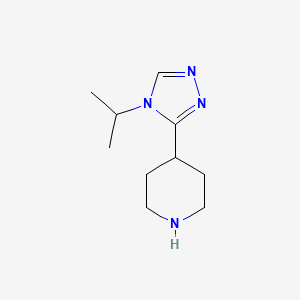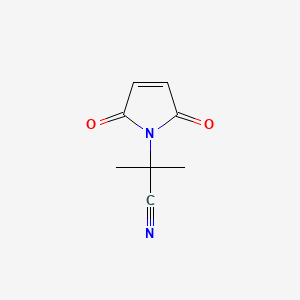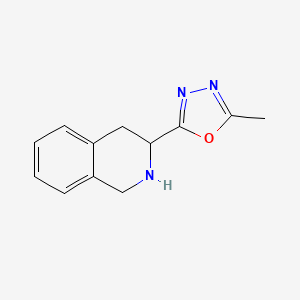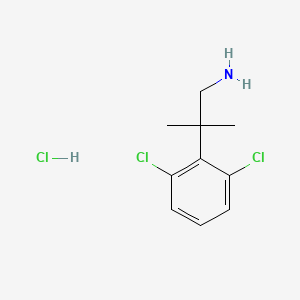
1-Dodecyl-3-methylimidazolium tetrafluoroborate
Übersicht
Beschreibung
1-dodecyl-3-methylimidazolium tetrafluoroborate is an organic tetrafluoroborate salt in which the cationic component is 1-dodecyl-3-methylimidazolium. It contains a 1-dodecyl-3-methylimidazolium.
Wirkmechanismus
Target of Action
1-Dodecyl-3-methylimidazolium tetrafluoroborate is an ionic liquid crystal It has been used to modify the buried interface of perovskite solar cells .
Mode of Action
The compound promotes a preferential growth of perovskite along a certain direction and exhibits strong interaction with perovskite to passivate defects . This interaction enhances the performance of the solar cells.
Biochemical Pathways
Its interaction with perovskite suggests that it may influence the energy conversion processes within the solar cells .
Result of Action
The interaction of this compound with perovskite in solar cells results in the passivation of defects . This leads to an enhancement in the performance of the solar cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is soluble in common organic solvents such as ethanol, ether, and chloroform at room temperature . It also exhibits good thermal stability and chemical stability, allowing it to be used over a wide temperature range .
Biochemische Analyse
Biochemical Properties
1-Dodecyl-3-methylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a co-solvent, enhancing the solubility of hydrophobic substrates and thereby facilitating enzymatic reactions. Additionally, it can stabilize proteins by forming ionic interactions with amino acid residues, which can prevent denaturation and maintain enzymatic activity .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is known for its high stability under various conditions, which makes it suitable for long-term studies. Its effects on cellular function can change over time, depending on factors such as concentration and exposure duration. Long-term exposure to this compound has been shown to affect cellular processes, including cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote survival. At high doses, it can induce toxic effects, including oxidative stress and inflammation. Studies have shown that there is a threshold effect, where the beneficial effects are observed at low concentrations, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For instance, it can enhance the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as signal transduction and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)5/h14-16H,3-13H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLSHGDRZIBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049253 | |
| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-59-7 | |
| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3HJX2AF8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)





![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)
![5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)



